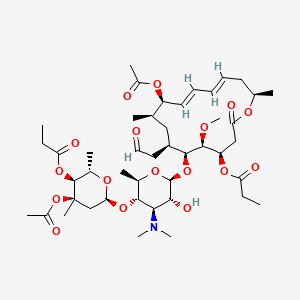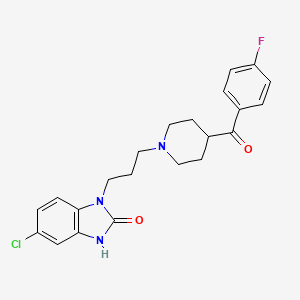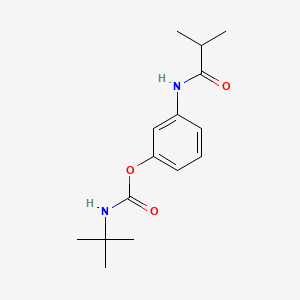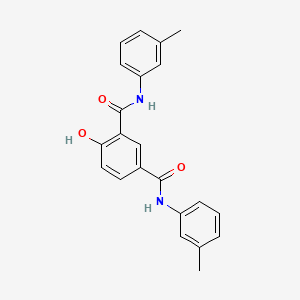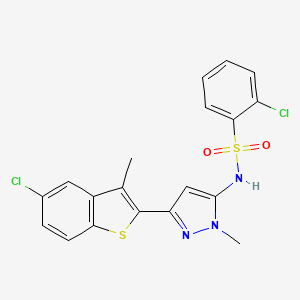
RNA Polymerase III Inhibitor
Übersicht
Beschreibung
RNA Polymerase III Inhibitor is a cell-permeable indazolo-sulfonamide compound that displays broad-spectrum inhibitory activity against RNA Polymerase III . It inhibits cell growth in yeast by preventing RNA Pol III-mediated tRNA transcription . RNA Polymerase III (also called Pol III) is a protein that transcribes DNA to synthesize 5S ribosomal RNA, tRNA, and other small RNAs .
Chemical Reactions Analysis
RNA Polymerase III Inhibitor interacts with RNA Polymerase III, preventing it from transcribing DNA into 5S ribosomal RNA, tRNA, and other small RNAs . This inhibition of RNA Pol III-mediated tRNA transcription leads to the inhibition of cell growth in yeast .
Physical And Chemical Properties Analysis
RNA Polymerase III Inhibitor is a solid substance with an off-white color . It is soluble in DMSO at a concentration of 15 mg/mL . The empirical formula of the inhibitor is C19H15Cl2N3O2S2 and it has a molecular weight of 452.38 .
Wissenschaftliche Forschungsanwendungen
Targeting Cancer Cells
RNA Polymerase III (Pol III) inhibitors have shown promise in cancer research. Specifically, targeting Pol III can selectively trigger proliferative arrest and differentiation in prostate cancer cells. This is due to the depletion of the POLR3G subunit, which is enriched in undifferentiated cells. A small molecule Pol III inhibitor can induce differentiation, suppress proliferation, and reduce tumor-initiating activity in vivo, presenting a potential therapeutic window for treating cancer cells (Petrie et al., 2019).
Understanding Transcriptional Mechanisms
The structural analysis of human Pol III has provided insights into its regulation and potential for misregulation in various diseases. Cryo-electron microscopy studies have revealed the structures of Pol III in different states, elucidating the mechanisms of transcription termination and the impact of mutations on human disease. This understanding is crucial for the development of selective Pol III inhibitors for therapeutic interventions (Girbig et al., 2020).
Impact on Longevity and Aging
Research has shown that Pol III can influence lifespan and aging processes. Specifically, a reduction in Pol III activity has been linked to extended lifespan in yeast, worms, and flies. This is associated with ameliorated age-related gut pathology, reduced protein synthesis, and increased tolerance of proteostatic stress. Pol III acts downstream of the TORC1 pathway, suggesting its role as a mediator in nutrient-signaling networks related to longevity (Filer et al., 2017).
Regulation of Gene Transcription
Pol III's role in transcribing small RNAs, including tRNAs, has been a focus of study to understand its regulatory mechanisms. Novel insights into Pol III functioning, such as recruitment of transcription factors and distinct mechanisms of initiation, elongation, and termination, have been explored. The uneven distribution of Pol III along genes indicates its complex regulation and potential therapeutic targeting (Leśniewska & Boguta, 2017).
Applications in Transcription Imaging
Advancements in imaging techniques have allowed for the visualization of Pol III transcription in live cells. The development of Corn, a fluorescent RNA reporter, enables quantitative imaging of Pol III transcription. This tool has been used to study the effects of mTOR inhibitors on Pol III transcription, providing a method to directly observe transcriptional activity in real-time (Song et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
RNA Polymerase III Inhibitor and its effects on RNA Polymerase III are still being studied. There is potential for its use in the treatment of various diseases, including cancer . Additionally, the role of RNA Polymerase III in the regulation of cell growth and the cell cycle is a topic of ongoing research . Further studies are needed to fully understand the potential applications and implications of RNA Polymerase III Inhibitor.
Eigenschaften
IUPAC Name |
2-chloro-N-[5-(5-chloro-3-methyl-1-benzothiophen-2-yl)-2-methylpyrazol-3-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2S2/c1-11-13-9-12(20)7-8-16(13)27-19(11)15-10-18(24(2)22-15)23-28(25,26)17-6-4-3-5-14(17)21/h3-10,23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBDTTLISMIOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)C3=NN(C(=C3)NS(=O)(=O)C4=CC=CC=C4Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384980 | |
| Record name | RNA Polymerase III Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[5-(5-chloro-3-methyl-1-benzothiophen-2-yl)-2-methylpyrazol-3-yl]benzenesulfonamide | |
CAS RN |
577784-91-9 | |
| Record name | RNA Polymerase III Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



